5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid
Description
5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid: is an organic compound with the molecular formula C14H9F3O3 It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzoic acid core
Properties
IUPAC Name |
3-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O3/c15-14(16,17)11-3-1-2-8(5-11)9-4-10(13(19)20)7-12(18)6-9/h1-7,18H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEULQPBTKMXIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90691143 | |
| Record name | 5-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-53-1 | |
| Record name | 5-Hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90691143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethylphenylboronic acid and 5-bromo-2-hydroxybenzoic acid.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis using larger reactors and optimizing reaction conditions to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid can undergo oxidation to form the corresponding quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds with nucleophilic groups replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be incorporated into polymers to impart unique properties such as increased thermal stability and chemical resistance.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industry:
Agriculture: The compound can be explored for its potential use as a herbicide or pesticide due to its unique chemical properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its target, while the hydroxyl and carboxyl groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
3-Hydroxy-5-(trifluoromethyl)benzoic acid: Similar structure but with different substitution patterns.
4-Hydroxy-3-(trifluoromethyl)benzoic acid: Another isomer with the hydroxyl group in a different position.
2-Hydroxy-3-(trifluoromethyl)benzoic acid: Isomer with the hydroxyl group ortho to the carboxyl group.
Uniqueness:
Structural Features: The specific positioning of the hydroxyl and trifluoromethyl groups in 5-Hydroxy-3-(3-trifluoromethylphenyl)benzoic acid imparts unique chemical properties, such as increased acidity and reactivity.
Applications: Its unique structure makes it suitable for specific applications in catalysis, drug development, and material science, where other isomers may not be as effective.
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